molecular formula C9H4FNS B1452763 5-Fluoro-1-benzothiophene-2-carbonitrile CAS No. 1190198-23-2

5-Fluoro-1-benzothiophene-2-carbonitrile

Cat. No.: B1452763
CAS No.: 1190198-23-2
M. Wt: 177.2 g/mol
InChI Key: WPAXTSMSKDUDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-benzothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C9H4FNS and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-benzothiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites on enzymes or interacting with protein structures to alter their function. For example, it may inhibit or activate specific enzymes, leading to changes in biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes or interfere with signaling pathways that regulate cell growth and differentiation . These effects can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and the biochemical pathways it influences .

Properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXTSMSKDUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670645
Record name 5-Fluoro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-23-2
Record name 5-Fluoro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-benzothiophene-2-carbonitrile
Reactant of Route 2
5-Fluoro-1-benzothiophene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Fluoro-1-benzothiophene-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Fluoro-1-benzothiophene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Fluoro-1-benzothiophene-2-carbonitrile
Reactant of Route 6
5-Fluoro-1-benzothiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.